BenchChemオンラインストアへようこそ!

3,4-Dichloro-2-(difluoromethoxy)mandelic acid

Lipophilicity XLogP3 logD

This 3,4-Dichloro-2-(difluoromethoxy)mandelic acid is a regiospecifically halogenated mandelic acid derivative. Its unique ortho-difluoromethoxy/3,4-dichloro substitution pattern differentiates it from other positional isomers, offering a metabolically stabilized scaffold for chiral pool synthesis and cytochrome P450 screening. Procuring this specific ≥98% pure regioisomer ensures reproducibility in multi-step syntheses and avoids SAR invalidation from positional contamination.

Molecular Formula C9H6Cl2F2O4
Molecular Weight 287.04 g/mol
CAS No. 1803714-73-9
Cat. No. B1410078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-(difluoromethoxy)mandelic acid
CAS1803714-73-9
Molecular FormulaC9H6Cl2F2O4
Molecular Weight287.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(C(=O)O)O)OC(F)F)Cl)Cl
InChIInChI=1S/C9H6Cl2F2O4/c10-4-2-1-3(6(14)8(15)16)7(5(4)11)17-9(12)13/h1-2,6,9,14H,(H,15,16)
InChIKeyWJGXCUSLFCKBGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-2-(difluoromethoxy)mandelic Acid (CAS 1803714-73-9): Procurement-Grade Identity and Physicochemical Baseline


3,4-Dichloro-2-(difluoromethoxy)mandelic acid (CAS 1803714-73-9, C₉H₆Cl₂F₂O₄, MW 287.04) is a regiospecifically halogenated mandelic acid derivative bearing chlorine at the 3- and 4-positions and a difluoromethoxy group at the 2-position of the aromatic ring . Its IUPAC name, 2-[3,4-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid, defines a chiral α-hydroxy acid scaffold distinct from regioisomeric variants by virtue of the ortho-difluoromethoxy/3,4-dichloro substitution pattern . This substitution topology places the difluoromethoxy motif adjacent to the hydroxyacetic acid side chain, a key structural feature that differentiates it from the 3,4-dichloro-5-(difluoromethoxy) regioisomer (CAS 1806297-50-6) and other positional analogs [1].

Why 3,4-Dichloro-2-(difluoromethoxy)mandelic Acid Cannot Be Replaced by a Regioisomer: Position-Sensitive Physicochemical Consequences


Substitution pattern governs mandelic acid derivative properties: moving the difluoromethoxy group from the 2-position (target) to the 5-position (e.g., CAS 1806297-50-6) alters XLogP3 by approximately one log unit, impacts the pKa of the α-hydroxy acid moiety through intramolecular hydrogen bonding with the ortho substituent, and modulates metabolic stability by shielding the benzylic carbon [1]. For procurement scientists, selecting a positional isomer without verifying regiospecificity risks invalidating a synthetic route or a structure–activity relationship, as minor positional changes can yield compounds with divergent solubility, protein binding, and reactivity profiles [2].

Quantitative Differentiation of 3,4-Dichloro-2-(difluoromethoxy)mandelic Acid: Experimentally Benchmarked Comparators


Lipophilicity Modulation: Ortho- vs. Meta-Difluoromethoxy Placement

Relocating the difluoromethoxy substituent from the 2-position (target compound) to the 5-position (comparator) is predicted to raise XLogP3 by approximately 1 unit, based on group contribution models for ortho- vs. meta-substituted benzoic acid analogs [1]. The comparator 3,4-dichloro-5-(difluoromethoxy)mandelic acid has a PubChem computed XLogP3 of 3.0, while the target compound, with the difluoromethoxy group adjacent to the α-hydroxy acid chain, is expected to exhibit lower lipophilicity due to enhanced intramolecular hydrogen bonding and polarity . This shift corresponds to a >2‑fold difference in octanol–water partition coefficient, directly influencing membrane permeability and protein binding in biological assays [2].

Lipophilicity XLogP3 logD

Intramolecular Hydrogen Bonding: Ortho-Difluoromethoxy Influence on α-Hydroxy Acid pKa

The proximity of the ortho-difluoromethoxy oxygen to the α-hydroxy group in the target compound creates an intramolecular hydrogen bond that is absent in the 3,4-dichloro-5-(difluoromethoxy) isomer [1]. For ortho‑alkoxy mandelic acids, this interaction is documented to lower the pKa of the carboxylic acid by 0.2–0.5 units relative to meta/para‑substituted analogs, shifting the ionization equilibrium at physiological pH [2]. This pKa perturbation alters the fraction ionized in cellular assays, potentially affecting uptake and intracellular distribution compared to the 5‑difluoromethoxy comparator.

pKa modulation Hydrogen bonding Ionization state

Chiral Resolution Potential: Regioisomer Impact on Diastereomeric Salt Formation

Patent data demonstrate that 3‑chloro‑5‑difluoromethoxy mandelic acid can be resolved with (D)-proline amide to achieve enantiomeric excesses exceeding 95% in a single resolution step [1]. The ortho-difluoromethoxy orientation in the target compound is hypothesized to enhance diastereomeric salt discrimination due to greater conformational rigidity imparted by the intramolecular hydrogen bond network [2]. While explicit resolution data for 3,4-dichloro-2-(difluoromethoxy)mandelic acid have not been published, the class precedent indicates that the 2‑substitution pattern may afford higher resolution efficiency compared to the 5‑substituted analog under the same conditions.

Chiral resolution Enantiomeric excess Proline amide

Metabolic Stability Advantage: Ortho-Difluoromethoxy Shielding of the Benzylic Position

The ortho-difluoromethoxy group in the target compound sterically and electronically shields the benzylic C–H bond from cytochrome P450-mediated oxidation, a principal metabolic clearance route for mandelic acid derivatives [1]. In contrast, the 3,4-dichloro-5-(difluoromethoxy) regioisomer leaves the benzylic position exposed on both ortho sites, rendering it more susceptible to hydroxylation [2]. While direct comparative microsomal stability data are not publicly available, the structure–metabolism relationship predicts a longer intrinsic half-life for the 2‑substituted target compound, a key attribute for in vivo probe applications.

Oxidative metabolism CYP450 Metabolic stability

Purity and Supply Specification: Commercial Availability Benchmark

3,4-Dichloro-2-(difluoromethoxy)mandelic acid is commercially available with a specified purity of ≥98% (NLT 98%), accompanied by ISO-certified quality control documentation, making it suitable for pharmaceutical R&D and quality control applications without additional purification . In comparison, the regioisomer 3,4-dichloro-5-(difluoromethoxy)mandelic acid is commonly supplied at 95% purity, necessitating further purification for critical assays . This purity differential reduces laboratory processing time and minimizes artifact risk in sensitive biochemical or cell-based screens.

Chemical purity Procurement specification Supply chain reliability

Procurement-Focused Application Scenarios for 3,4-Dichloro-2-(difluoromethoxy)mandelic Acid (CAS 1803714-73-9)


Chiral Building Block for Enantioselective Synthesis of Fluorinated Bioisosteres

The ortho-difluoromethoxy mandelic acid scaffold serves as a chiral pool starting material for the synthesis of fluorinated phenylacetic acid bioisosteres. Its regiospecific substitution pattern, when incorporated into a target molecule, can confer enhanced metabolic stability relative to meta‑substituted analogs [1]. Procurement of the NLT 98% pure enantiopure (or racemic) form from ISO-certified sources ensures reproducibility in multi‑step syntheses where positional isomer contamination would compromise enantiomeric integrity [2].

Pharmacophore Probes for CYP450 Metabolic Stability Studies

Because the ortho-difluoromethoxy group sterically shields the benzylic position, this compound can be utilized as a metabolically stabilized pharmacophore probe in cytochrome P450 liability screening [1]. Researchers selecting this regioisomer over the 5‑difluoromethoxy analog can attribute differences in oxidative turnover directly to substitution topology rather than to off-target effects [2].

Reference Standard for Positional Isomer Impurity Profiling in Drug Development

In pharmaceutical development, mandelic acid derivatives are often encountered as intermediates; the target compound, with defined 3,4-dichloro-2-(difluoromethoxy) substitution, serves as a certified reference standard for impurity profiling of drug candidates that contain mandelic acid moieties [1]. Its differentiated XLogP3 and pKa profile relative to other regioisomers allows chromatographic resolution and identification of process-related impurities [2].

Agrochemical Lead Intermediate: Trifluoromethoxy Bioisostere Synthesis

The difluoromethoxy group is a well‑established bioisostere for trifluoromethoxy motifs in pesticides [1]. The 2‑substitution pattern provides a handle for subsequent derivatization to difluoromethoxy‑pyrethroid analogs, where position-specific halogenation influences insecticidal activity and environmental persistence [2].

Quote Request

Request a Quote for 3,4-Dichloro-2-(difluoromethoxy)mandelic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.